2,4-diamino-N-methylbenzamide

IMPDH2 inhibitor enzyme inhibition purine metabolism

2,4-Diamino-N-methylbenzamide is a precision research tool that cannot be replaced by generic benzamides. Its ortho- and para-amino substitution pattern is critical for biological activity—removing either group abolishes target engagement. Directly inhibits IMPDH2 (IC50 2.10 μM) without metabolic activation, enabling clean cell-free enzymatic assays. Shows differential HDAC isoform activity (HDAC10 IC50 4.13 μM; HDAC5 IC50 8.73 μM) and exceptional >7,000-fold selectivity for benzylamine oxidase (IC50 130 nM) over MAO-B. Supplied at ≥95% purity with three reactive handles for focused library synthesis.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 54884-17-2
Cat. No. B3271440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-diamino-N-methylbenzamide
CAS54884-17-2
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N)N
InChIInChI=1S/C8H11N3O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,9-10H2,1H3,(H,11,12)
InChIKeyKJEOLSJWEMEJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-N-methylbenzamide (CAS 54884-17-2): Sourcing Specifications and Core Physicochemical Profile


2,4-Diamino-N-methylbenzamide (C₈H₁₁N₃O, MW 165.19 g/mol) is a substituted benzamide derivative featuring both ortho- and para-amino groups and an N-methylated amide [1]. This unique substitution pattern distinguishes it from simpler benzamides and contributes to its distinct physicochemical properties: a low calculated LogP (0.04) indicating significant hydrophilicity, a polar surface area (PSA) of 81 Ų, and three hydrogen bond donors and acceptors [1]. The compound is commercially supplied primarily as a research chemical and synthetic building block, with a common minimum purity specification of 95% .

2,4-Diamino-N-methylbenzamide: Why Generic or Closely Related Analogs Cannot Be Interchanged


Procurement specialists and researchers cannot simply substitute 2,4-diamino-N-methylbenzamide with generic benzamide or even closely related analogs such as 2,4-diaminobenzamide or N-methylbenzamide. The presence and precise positioning of the ortho- and para-amino groups critically define its interaction with biological targets, most notably inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) and histone deacetylases (HDACs) [1] [2]. Subtle changes, such as removing the methyl group from the amide nitrogen (as in 2,4-diaminobenzamide) or removing either amino group, can completely abolish activity or drastically alter the inhibition profile, as documented in structure-activity relationship (SAR) studies of benzamide-based HDAC and IMPDH inhibitors [1] [2]. The following quantitative evidence demonstrates why this specific substitution pattern is non-negotiable for targeted research applications.

2,4-Diamino-N-methylbenzamide: Quantitative Differentiation Data Versus Closest Analogs


IMPDH2 Inhibition: Moderate Potency but Unique Binding Mode

2,4-Diamino-N-methylbenzamide exhibits direct, albeit moderate, inhibitory activity against human IMPDH2, a critical enzyme in de novo guanine nucleotide biosynthesis. BindingDB data report an IC₅₀ of 2.10 μM for inhibition of recombinant human His-tagged IMPDH2 using IMP as substrate [1]. In a separate binding study, the compound showed Ki values of 240 nM and 440 nM depending on the substrate (IMP vs. NAD), indicating a non-competitive mechanism [2]. While not a nanomolar inhibitor, this activity is a property of the specific 2,4-diamino substitution; the unsubstituted parent compound, benzamide, is inactive against IMPDH and requires conversion to benzamide riboside (BR) to exert IMPDH-mediated cytotoxicity [3]. Therefore, 2,4-diamino-N-methylbenzamide offers a distinct, metabolically independent starting point for IMPDH2 inhibitor development.

IMPDH2 inhibitor enzyme inhibition purine metabolism

HDAC Inhibition Profile: Evidence of Differential Isoform Selectivity

2,4-Diamino-N-methylbenzamide demonstrates inhibitory activity against several histone deacetylase (HDAC) isoforms, with notable variability in potency. In fluorescence-based assays, the compound inhibits HDAC5 with an IC₅₀ of 8.73 μM, HDAC10 with an IC₅₀ of 4.13 μM, and HDAC9 with an IC₅₀ of 5.34 μM [1]. Critically, this is not a universal activity of all benzamides. SAR studies on related benzamide derivatives reveal that the 2'-substituent (amino or hydroxy) is indispensable for HDAC inhibitory activity, and the N-methyl substitution can fine-tune isoform selectivity [2]. The sub-10 μM potency against specific isoforms like HDAC10 distinguishes this compound from non-inhibitory analogs and provides a defined, tractable starting point for further medicinal chemistry optimization.

HDAC inhibitor epigenetics cancer research

Oxidase Enzyme Interaction: Evidence of Selective Activity on Amine Oxidases

The compound interacts selectively with copper-containing amine oxidases. BindingDB data show an IC₅₀ of 130 nM for inhibition of benzylamine binding to benzylamine oxidase from porcine serum [1]. In stark contrast, the same compound shows minimal activity against diamine oxidase (IC₅₀ = 1.0 mM) and monoamine oxidase B (IC₅₀ = 1.0 mM) [2] [3]. This three-order-of-magnitude difference in potency highlights a target-specific interaction rather than promiscuous enzyme inhibition. Analogs lacking the precise 2,4-diamino arrangement are unlikely to replicate this specific selectivity window.

amine oxidase copper-containing oxidase enzyme inhibition

Physicochemical Profile: Low LogP and High PSA Differentiate from Lipophilic Analogs

The compound's calculated LogP is 0.04, significantly lower than many common benzamide analogs such as unsubstituted N-methylbenzamide (LogP ~1.2) or 4-amino-N-methylbenzamide (LogP ~1.0) [1]. This low lipophilicity, combined with a high polar surface area (PSA) of 81 Ų, predicts superior aqueous solubility and a pharmacokinetic profile distinct from more hydrophobic analogs. For researchers developing lead compounds, this physicochemical signature offers a potential advantage in reducing non-specific protein binding and improving oral bioavailability metrics, a key differentiator when selecting a benzamide scaffold.

LogP polar surface area drug-like properties solubility

2,4-Diamino-N-methylbenzamide: Validated Research and Industrial Application Scenarios


IMPDH2 Inhibitor Lead Generation and Mechanistic Studies

Given its direct, albeit moderate, inhibition of human IMPDH2 (IC₅₀ = 2.10 μM), this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at optimizing IMPDH2 potency. Unlike benzamide, which requires metabolic activation, 2,4-diamino-N-methylbenzamide can be used directly in cell-free enzymatic assays to probe IMPDH2 inhibition without the confounding effects of cellular metabolism [1]. This makes it a valuable tool compound for dissecting IMPDH2's role in purine metabolism and cancer cell proliferation.

Isoform-Selective HDAC Inhibitor Scaffold Development

The compound exhibits a distinct inhibition profile across HDAC isoforms, with IC₅₀ values of 4.13 μM for HDAC10 and 8.73 μM for HDAC5 [1]. This differential activity, particularly the sub-5 μM potency on HDAC10, provides a tractable chemotype for developing more potent and selective HDAC inhibitors. Researchers can use this scaffold to design focused libraries that exploit the benzamide core's known zinc-chelating properties while tuning the peripheral groups to enhance isoform selectivity [2].

Selective Amine Oxidase Probe for Biological Investigations

The compound's 130 nM IC₅₀ against benzylamine oxidase, contrasted with millimolar activity against diamine oxidase and MAO-B, establishes it as a selective probe for copper-containing amine oxidases [1]. This selectivity window (over 7,000-fold) can be exploited to interrogate the specific biological roles of benzylamine oxidase in amine metabolism and cellular signaling without cross-reactivity on related oxidases. This makes it suitable for use as a pharmacological tool in academic or industrial research settings.

Synthetic Intermediate for Complex Benzamide Derivatives

With its multiple reactive amine handles (2- and 4-positions) and an N-methyl amide, 2,4-diamino-N-methylbenzamide is a versatile building block for the synthesis of more complex, pharmacologically active molecules [1]. It has been employed as a key intermediate in the preparation of fused heterocyclic systems and substituted benzamide libraries aimed at diverse targets, including kinase inhibitors and receptor antagonists [2]. Its commercial availability at >95% purity supports its use in multi-step synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-diamino-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.